molecular formula C22H23N3O4 B11016293 N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11016293
M. Wt: 393.4 g/mol
InChI Key: NHJMFUDVGLCNLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Scientific Research Applications

N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Biological Activity

N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a compound with notable biological activity, particularly in the context of antimicrobial and potential therapeutic applications. This article synthesizes recent findings regarding its biological properties, mechanism of action, and potential applications.

Chemical Structure and Properties

The compound belongs to the quinazoline family and features a complex structure that contributes to its biological activities. Its molecular formula is C12H17N2O2C_{12}H_{17}N_{2}O_{2}, and its structure can be represented as follows:

N 4 butoxyphenyl 1 5 dioxo 2 3 4 5 tetrahydropyrrolo 1 2 a quinazoline 3a 1H carboxamide\text{N 4 butoxyphenyl 1 5 dioxo 2 3 4 5 tetrahydropyrrolo 1 2 a quinazoline 3a 1H carboxamide}

This compound exhibits a unique arrangement of functional groups that enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various strains of bacteria and fungi:

  • Candida albicans : The compound showed an inhibition zone of 11 mm, indicating strong antifungal activity that surpasses that of the reference drug ampicillin .
  • Staphylococcus aureus : Moderate activity was observed with inhibition zones ranging from 10 to 12 mm and minimum inhibitory concentration (MIC) values around 75 to 80 mg/mL .
  • Escherichia coli : Similar moderate effects were noted against this bacterium .

The mechanism by which this compound exerts its biological effects primarily involves its ability to interfere with critical cellular processes in microbial cells. This includes:

  • Inhibition of Cell Wall Synthesis : The compound may disrupt the synthesis of peptidoglycan in bacterial cell walls.
  • Disruption of Membrane Integrity : It can alter the permeability of microbial membranes leading to cell lysis.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the efficacy of this compound. The following table summarizes key findings from these studies:

MicroorganismInhibition Zone (mm)MIC (mg/mL)Reference Drug Comparison
Candida albicans1177Ampicillin (higher efficacy)
Staphylococcus aureus10 - 1275 - 80Moderate activity
Escherichia coli10 - 1280Moderate activity

Structural Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) indicates that modifications to the phenyl ring and the introduction of various substituents can significantly affect the biological activity of quinazoline derivatives. For instance:

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced antimicrobial activity.
  • Hydrophobic Substituents : The presence of hydrophobic chains improved membrane penetration and overall efficacy against microbial strains.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-(4-butoxyphenyl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C22H23N3O4/c1-2-3-14-29-16-10-8-15(9-11-16)23-21(28)22-13-12-19(26)25(22)18-7-5-4-6-17(18)20(27)24-22/h4-11H,2-3,12-14H2,1H3,(H,23,28)(H,24,27)

InChI Key

NHJMFUDVGLCNLG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.